4-ethoxy-N,3-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Overview
Description
4-ethoxy-N,3-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound is characterized by its unique structural features, including an ethoxy group, a morpholine ring, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N,3-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
Sulfonation: Addition of the sulfonamide group to the benzene ring.
Morpholine Addition: Incorporation of the morpholine ring through nucleophilic substitution.
Methylation: Introduction of methyl groups to the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures for each reaction step.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N,3-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may serve as a probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
Medicinally, sulfonamides are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, such as enzyme inhibition or antimicrobial activity.
Industry
Industrially, it may be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N,3-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-methylbenzenesulfonamide: Lacks the morpholine ring and additional methyl group.
N,3-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide: Lacks the ethoxy group.
4-ethoxybenzenesulfonamide: Lacks the morpholine ring and methyl groups.
Uniqueness
The uniqueness of 4-ethoxy-N,3-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
4-ethoxy-N,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-23-15-6-5-14(11-13(15)2)24(20,21)17(3)12-16(19)18-7-9-22-10-8-18/h5-6,11H,4,7-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNUFPJOTAKDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCOCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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